4-(1H-benzimidazol-2-ylmethylamino)phenol
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Overview
Description
4-(1H-benzimidazol-2-ylmethylamino)phenol is a compound that features a benzimidazole moiety linked to a phenol group via a methylamino bridge. Benzimidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-ylmethylamino)phenol typically involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA). The reaction proceeds through a cyclodehydration mechanism to form the benzimidazole ring . Another method involves the microwave-assisted synthesis, where the reaction mixture is irradiated at specific power levels to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzimidazol-2-ylmethylamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenol and benzimidazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could introduce various functional groups onto the benzimidazole or phenol rings.
Scientific Research Applications
4-(1H-benzimidazol-2-ylmethylamino)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-ylmethylamino)phenol involves its interaction with various biological targets. The benzimidazole moiety can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The phenol group can also participate in hydrogen bonding and other interactions, further enhancing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)benzimidazole: Similar structure but lacks the phenol group.
4-(1H-benzimidazol-2-yl)aniline: Similar structure but lacks the methylamino bridge.
Uniqueness
4-(1H-benzimidazol-2-ylmethylamino)phenol is unique due to the presence of both the benzimidazole and phenol groups, which contribute to its diverse range of biological activities. The methylamino bridge also provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
CAS No. |
6630-28-0 |
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Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-ylmethylamino)phenol |
InChI |
InChI=1S/C14H13N3O/c18-11-7-5-10(6-8-11)15-9-14-16-12-3-1-2-4-13(12)17-14/h1-8,15,18H,9H2,(H,16,17) |
InChI Key |
DSVPLVKBCWPGCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC3=CC=C(C=C3)O |
Origin of Product |
United States |
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